Cethromycin-d6
Description
Evolution of Macrolide and Ketolide Antibiotics in Antimicrobial Research
The history of macrolide antibiotics began with the discovery of Erythromycin (B1671065) in the 1950s. Erythromycin and its subsequent semi-synthetic derivatives, such as Clarithromycin and Azithromycin (B1666446) (often referred to as second-generation macrolides), became valuable therapeutic agents due to their activity against a range of Gram-positive bacteria and atypical pathogens nih.govscirp.orgfrontiersin.org. These macrolides primarily exert their antibacterial effect by binding to the 23S ribosomal RNA (rRNA) of the 50S bacterial ribosomal subunit, thereby inhibiting protein synthesis frontiersin.orgdrugbank.comebsco.comresearchgate.net.
However, the increasing use of macrolides led to the rise of resistance mechanisms, notably target site modification (methylation of the 23S rRNA, conferring MLSв resistance) and active efflux pumps nih.govfrontiersin.orgebsco.comresearchgate.net. This growing resistance prompted research into developing new macrolide derivatives capable of circumventing these mechanisms nih.govebsco.com. This effort led to the emergence of the ketolides, considered the third generation of macrolide antibiotics nih.govebsco.com.
Ketolides are characterized by key structural modifications compared to their macrolide predecessors. A significant change is the replacement of the L-cladinose sugar at the 3 position of the erythronolide ring with a keto group nih.govebsco.com. Additionally, many ketolides feature a fused 11,12-cyclic carbamate (B1207046) and an alkyl-aryl side chain attached to the lactone macrocycle nih.govebsco.com. These structural alterations result in enhanced binding to the bacterial ribosome, including a secondary binding site on domain II of the 23S rRNA, which contributes to their activity against many macrolide-resistant strains ebsco.comnih.govnih.gov.
Significance of Cethromycin (B1668416) as a Ketolide Representative in Scientific Inquiry
Cethromycin (originally known as ABT-773) stands as a notable representative of the ketolide class in scientific inquiry nih.govnih.govebi.ac.uk. It is a semi-synthetic derivative of Erythromycin A, featuring the characteristic 3-keto group, an 11,12-carbamate group, and an O-6-linked aromatic ring system drugbank.comnih.gov.
Research into Cethromycin has explored its in vitro activity against a broad spectrum of bacteria, including Gram-positive, Gram-negative, and atypical pathogens drugbank.comebsco.comnih.govebi.ac.ukaliquantumrx.compharmakb.comresearchgate.net. Studies have demonstrated its potency against Streptococcus pneumoniae, including strains resistant to earlier macrolides and even the first approved ketolide, Telithromycin (B1682012) nih.govnih.govtaylorandfrancis.com. This enhanced activity against resistant strains is attributed, in part, to its improved binding kinetics to the ribosome, allowing it to overcome methylation-mediated resistance and efflux mechanisms nih.govtaylorandfrancis.com.
Cethromycin has been the subject of extensive research, including clinical development programs, particularly for the treatment of community-acquired pneumonia (CAP) drugbank.comnih.govnih.govebi.ac.ukpharmakb.comnih.govcore.ac.uk. Although it did not receive initial FDA approval for CAP based on a lack of demonstrated superiority over existing drugs in some trials, subsequent research has explored its noninferiority compared to agents like Clarithromycin nih.govresearchgate.netcore.ac.uk.
Beyond typical respiratory pathogens, research has also investigated Cethromycin's potential against bioterrorism agents such as Bacillus anthracis, Yersinia pestis, and Francisella tularensis, leading to orphan drug designations for these indications drugbank.comnih.govnih.govebi.ac.ukpharmakb.comresearchgate.netcore.ac.uk. Furthermore, studies have explored its activity against other challenging pathogens, including Neisseria gonorrhoeae and Chlamydia trachomatis, and its novel activity against the liver stage of malaria parasites (Plasmodium vivax and P. ovale) drugbank.comnih.govaliquantumrx.comtaylorandfrancis.com.
The study of Cethromycin's pharmacokinetic properties has provided valuable data on its absorption, distribution, metabolism, and excretion drugbank.comnih.gov. For instance, research has shown that Cethromycin displays non-linear absorption kinetics and is primarily excreted via the biliary route drugbank.comnih.gov. Pharmacokinetic studies in animal models have also been conducted aliquantumrx.comwikipedia.org.
In the context of such detailed research, isotopically labeled versions of Cethromycin, such as Cethromycin-d6, play a crucial role. This compound is a deuterated form of Cethromycin . Deuterium (B1214612) labeling does not significantly alter the chemical properties or biological activity of a compound but increases its mass . This mass difference is invaluable in research, particularly in analytical techniques like mass spectrometry. This compound can be used as an internal standard in pharmacokinetic studies to accurately quantify Cethromycin concentrations in biological samples, aiding in the understanding of its absorption, distribution, metabolism, and excretion profiles. Its use facilitates precise measurement and analysis of the parent compound and its metabolites in complex biological matrices.
Research Findings Data (Illustrative Examples from Search Results):
| Study Type | Key Finding (Cethromycin) | Source Index |
| In vitro Activity | Potent activity against S. pneumoniae, including macrolide-resistant strains. | nih.govnih.govtaylorandfrancis.com |
| In vitro Activity | Activity against H. influenzae, M. catarrhalis, C. pneumoniae, M. pneumoniae, and L. pneumophila. | ebsco.comnih.gov |
| In vitro Activity | Activity against N. gonorrhoeae, including resistant strains. | taylorandfrancis.com |
| In vitro Activity | Activity against F. tularensis and Y. pestis. | researchgate.net |
| Clinical Trials (CAP) | Demonstrated clinical cure rates comparable to Clarithromycin in noninferiority studies. | nih.govresearchgate.netcore.ac.uk |
| Pharmacokinetics (Oral Dose, Healthy Adults) | Cmax (150 mg single dose): 318 ± 161 ng/ml. AUC0-∞ (150 mg single dose): 1662 ± 907 ng*h/ml. Tmax: 1.79 ± 0.50 hrs. | drugbank.com |
| Pharmacokinetics (Oral Dose, Healthy Adults) | Plasma half-life (150 mg x 5 days): 4.85 ± 1.10 hrs. Plasma half-life (300 mg x 5 days): 4.94 ± 0.66 hrs. | drugbank.com |
| Pharmacokinetics (Oral Dose, Healthy Adults) | Primarily excreted in feces (87.2%), with 35.7% as unchanged drug and 39.8% as N-desmethyl metabolite. | drugbank.comnih.gov |
| Malaria Research | Novel curative oral single dose activity against liver-stage malaria (P. vivax, P. ovale) in mice. | aliquantumrx.com |
The ongoing research into Cethromycin underscores its significance not only as a potential therapeutic agent but also as a valuable compound for exploring mechanisms of action, resistance, and pharmacokinetics within the ketolide class. The use of tools like this compound is integral to conducting precise and reliable studies in these areas.
Properties
Molecular Formula |
C42H53D6N3O10 |
|---|---|
Molecular Weight |
771.97 |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Cethromycin Action in Research Models
Ribosomal Target Binding and Inhibition of Bacterial Protein Synthesis
The primary target of cethromycin (B1668416) within the bacterial cell is the 50S ribosomal subunit, a critical component of the protein synthesis machinery. drugbank.com
Cethromycin binds to the 23S rRNA of the 50S subunit. drugbank.com This binding is primarily mediated through interactions with regions II and V of the rRNA. drugbank.com The ketolide class of antibiotics, to which cethromycin belongs, was specifically designed to overcome macrolide resistance in pathogens like Streptococcus pneumoniae. nih.govtaylorandfrancis.com A key structural feature of ketolides is the replacement of the cladinose (B132029) sugar with a 3-keto group, which allows for binding to a secondary region on domain II of the 23S rRNA subunit. nih.gov This enhanced binding affinity contributes to its activity against certain macrolide-resistant strains. nih.gov
The binding of cethromycin to the 23S rRNA physically obstructs the peptide exit tunnel. drugbank.com This blockage prevents the nascent polypeptide chain from progressing, thereby inhibiting bacterial protein synthesis. drugbank.com By interfering with this crucial step, the elongation of proteins is halted, ultimately leading to bacterial cell death or inhibition of growth.
In addition to inhibiting protein synthesis on mature ribosomes, cethromycin can also interfere with the formation of new, functional ribosomes. drugbank.com It is capable of binding to ribosomal intermediates during the process of ribosome biogenesis. drugbank.com This action inhibits the proper assembly of the 50S subunit and, consequently, the formation of the complete 70S bacterial ribosome, further diminishing the protein synthesis capacity of the bacterium. drugbank.com
In Vitro Antimicrobial Activity and Spectrum in Research Contexts
Cethromycin has demonstrated a broad spectrum of in vitro activity against a variety of bacterial strains in research settings. drugbank.comnih.govcore.ac.uk
Cethromycin exhibits in vitro activity against selected Gram-positive, Gram-negative, and atypical bacteria. nih.govcore.ac.uk Its activity against Gram-positive bacteria that cause respiratory tract infections is a notable feature. taylorandfrancis.com It has shown effectiveness against Streptococcus pneumoniae, including multidrug-resistant isolates, Haemophilus influenzae, Moraxella catarrhalis, Chlamydophila pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila. nih.gov
Research has indicated that cethromycin has a higher potency compared to some macrolides. taylorandfrancis.com It has demonstrated excellent activity against both macrolide-susceptible and macrolide-resistant S. pneumoniae strains. taylorandfrancis.com The in vitro activity of cethromycin is comparable to that of telithromycin (B1682012), another ketolide, against key respiratory pathogens. nih.gov Furthermore, cethromycin displays greater activity than telithromycin and macrolides against Streptococcus pyogenes. taylorandfrancis.com Its activity against macrolide-susceptible and inducible ribosomal methylation strains of Staphylococcus aureus is comparable to telithromycin. taylorandfrancis.com
Table 1: In Vitro Activity of Cethromycin and Comparator Agents Against Respiratory Pathogens
Molecular Basis of Bacterial Resistance to Cethromycin and Related Ketolides
Resistance to cethromycin and other ketolide antibiotics, while less common than resistance to older macrolides, is an area of significant research. Bacteria have evolved several molecular strategies to counteract the inhibitory effects of these drugs on protein synthesis. The primary mechanisms involve alterations to the drug's target site on the ribosome, active removal of the drug from the cell via efflux pumps, and, to a lesser extent, enzymatic modification of the antibiotic.
Analysis of Ribosomal Mutations and Structural Alterations Conferring Resistance
The principal target for cethromycin is the 50S ribosomal subunit, where it binds within the nascent peptide exit tunnel. Alterations in this binding site, arising from mutations in the 23S rRNA or ribosomal proteins, are a primary cause of resistance.
Ketolides were designed to overcome common forms of macrolide resistance, particularly methylation of the A2058 nucleotide in the 23S rRNA (a modification conferred by erm genes). The structure of ketolides, lacking the L-cladinose sugar at position 3 and possessing a C11-C12 carbamate (B1207046) side chain, allows for additional contact points within the ribosome. This dual-binding mechanism means that modifications at A2058, which disrupt binding of older macrolides, have a reduced impact on ketolide susceptibility. mdpi.com
However, other mutations can confer resistance specifically to ketolides or to a broader range of macrolides, including ketolides. These mutations reduce the binding affinity of the drug to its ribosomal target.
Key Ribosomal Mutations:
Mutations in 23S rRNA: The macrolide binding site is predominantly composed of rRNA. Mutations at specific nucleotides within domain V and, to a lesser extent, domain II of the 23S rRNA can lead to resistance.
A2058G/U and A2059G: These are well-characterized mutations that confer high-level resistance to 14- and 15-membered macrolides. While ketolides are less affected, high minimum inhibitory concentrations (MICs) can still be observed. nih.govresearchgate.net
U2609C: This transition has been identified as a mutation that confers resistance specifically to ketolides like telithromycin and ABT-773, while having minimal effect on sensitivity to older macrolides such as erythromycin (B1671065). asm.org This highlights a distinct interaction point for the ketolide class within the ribosomal tunnel. asm.org
C2611U/A: This mutation has also been identified in macrolide-resistant strains and can contribute to reduced susceptibility to ketolides. researchgate.netresearchgate.net
A752 Deletion: A single base deletion at position A752 in domain II of the 23S rRNA has been shown to confer resistance to all macrolides, including high-level resistance to the ketolide telithromycin. researchgate.net This region is a key interaction site for the ketolide-specific side chain. nih.gov
Mutations in Ribosomal Proteins L4 and L22: These two proteins have extended loops or "tentacles" that line the nascent peptide exit tunnel near the antibiotic binding site. nih.gov Alterations in these proteins can distort the tunnel's conformation, thereby impairing drug binding. nih.gov Mutations in L4 and L22 have been shown to confer resistance to erythromycin and can contribute to reduced susceptibility to ketolides. nih.govnih.gov For example, various point mutations and deletions in the genes for L22 (e.g., G95D, P99Q) and L4 (e.g., G71R) have been documented in resistant strains of Streptococcus pneumoniae. researchgate.net
| Gene Target | Mutation | Effect on Ketolide Susceptibility | Reference |
|---|---|---|---|
| 23S rRNA (Domain V) | A2058G | Confers resistance, but ketolides are less affected than macrolides. | nih.govnih.gov |
| 23S rRNA (Domain V) | U2609C | Confers specific resistance to ketolides. | asm.org |
| 23S rRNA (Domain V) | C2611U | Contributes to reduced susceptibility. | researchgate.net |
| 23S rRNA (Domain II) | A752 deletion | Confers high-level resistance to macrolides and telithromycin. | researchgate.net |
| Ribosomal Protein L4 | Various (e.g., G71R) | Contributes to macrolide/ketolide resistance by altering the peptide exit tunnel. | researchgate.netnih.gov |
| Ribosomal Protein L22 | Various (e.g., G95D) | Contributes to macrolide/ketolide resistance by altering the peptide exit tunnel. | researchgate.netnih.gov |
Efflux Pump Mechanisms and Their Modulation in Research Settings
Active efflux is a major mechanism of resistance where bacteria use transport proteins to pump antibiotics out of the cell, preventing them from reaching their ribosomal target in sufficient concentrations. nih.gov For macrolides and ketolides, this is primarily associated with the M-phenotype of resistance.
This phenotype is typically conferred by a two-gene efflux transport system. frontiersin.org
mef (macrolide efflux) gene: This gene, such as mef(A) or mef(E), encodes a membrane-spanning protein that belongs to the Major Facilitator Superfamily (MFS) of transporters. nih.gov
msr(D) or mel gene: This gene is often located adjacent to mef and encodes an ATP-binding cassette (ABC) transporter homolog that provides the energy for the transport process. frontiersin.orgnih.gov
Together, these genes form a dual-component efflux pump. nih.gov While this system is a primary driver of resistance to 14- and 15-membered macrolides, it has also been shown to export ketolides. nih.gov However, the resistance level conferred to ketolides is often lower than that observed for erythromycin, likely due to the higher affinity of ketolides for the ribosome. In research settings, the role of these pumps is confirmed by creating gene deletions of mef and/or mel, which results in increased intracellular accumulation of the antibiotic and restored susceptibility. nih.gov
Modulation of these pumps using efflux pump inhibitors (EPIs) is a strategy explored in research to restore the activity of antibiotics. mdpi.commdpi.com Compounds like reserpine and phenylalanine-arginyl β-naphthylamide (PAβN) have been studied for their ability to block these pumps, thereby re-sensitizing resistant bacteria to the antibiotic. mdpi.com
| Gene | Encoded Protein/Family | Function in Resistance | Reference |
|---|---|---|---|
| mef(A) / mef(E) | Major Facilitator Superfamily (MFS) Transporter | Forms the transmembrane channel for macrolide and ketolide efflux. | frontiersin.orgnih.gov |
| msr(D) / mel | ATP-Binding Cassette (ABC) Transporter Homolog | Provides ATP-dependent energy for the efflux pump. | frontiersin.orgnih.gov |
Enzymatic Inactivation Pathways
A third mechanism of resistance involves the chemical modification of the antibiotic by bacterial enzymes, rendering it unable to bind to the ribosome. nih.govfrontiersin.org For macrolides, two main classes of inactivating enzymes have been identified:
Macrolide Esterases (ere genes): These enzymes, such as EreA and EreB, inactivate 14- and 15-membered macrolides by hydrolyzing the ester bond in the macrolactone ring. researchgate.net This ring-opening event destroys the antibiotic's activity. researchgate.net However, research has shown that ketolides are generally poor substrates for these enzymes. Studies on EreA and EreB demonstrated that neither enzyme is able to effectively digest the ketolide telithromycin. nih.gov The structural modifications in ketolides likely prevent recognition and catalysis by these esterases.
The inherent structure of ketolides, particularly the replacement of the C3-cladinose moiety with a 3-keto group, provides significant stability against the most common enzymatic inactivation pathways that affect older macrolides. nih.gov
Cethromycin D6: Role of Stable Isotope Labeling in Advanced Chemical and Biological Research
Synthetic Approaches to Deuterated Cethromycin (B1668416) (Cethromycin-d6)
The synthesis of this compound involves the strategic incorporation of six deuterium (B1214612) atoms into the cethromycin molecule. The precise placement of these heavy isotopes is crucial to ensure that the labeled compound is chemically identical to the parent drug but distinguishable by mass, a key feature for its use in mass spectrometry.
Deuteration Strategies and Isotopic Purity Assessment
The introduction of deuterium into a complex molecule like cethromycin can be achieved through various synthetic strategies. Common methods include the use of deuterated reagents in the final steps of the synthesis or through hydrogen-deuterium exchange reactions on the parent molecule or a late-stage intermediate under specific catalytic conditions. For a molecule with multiple potential sites for deuteration, multi-step synthetic routes are often designed to ensure the deuterium atoms are introduced at specific, stable positions.
A critical aspect of synthesizing a deuterated standard is the assessment of its isotopic purity. This is to confirm the degree of deuterium incorporation and to quantify the presence of any unlabeled or partially labeled species. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose. rsc.org HR-MS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios, allowing for the calculation of isotopic enrichment. nih.govresearchgate.net NMR spectroscopy provides detailed structural information and can confirm the specific sites of deuteration within the molecule. rsc.org
Table 1: Analytical Techniques for Isotopic Purity Assessment of this compound
| Technique | Information Provided | Key Parameters Assessed |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Precise mass measurement to differentiate isotopologues. | Isotopic distribution, percentage of deuteration, presence of residual unlabeled compound. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the location of deuterium atoms on the molecular structure. | Disappearance of proton signals at specific chemical shifts, changes in signal splitting patterns. rsc.org |
Advanced Analytical Methodologies Utilizing this compound in Research
The primary application of this compound is in quantitative bioanalytical research, where it serves as an ideal internal standard for mass spectrometry-based assays.
Mass Spectrometry (MS) Applications in Quantitative Research
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for quantifying drugs and their metabolites in complex biological samples. The accuracy of these measurements is significantly improved by the use of a stable isotope-labeled internal standard.
In the quantitative analysis of cethromycin in biological matrices such as plasma, urine, or tissue homogenates, this compound is the gold standard for an internal standard. kcasbio.com An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation, injection, and analysis. biopharmaservices.com Because this compound has nearly identical physicochemical properties to cethromycin, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. nih.gov However, due to its higher mass, it can be distinguished from the unlabeled analyte by the detector.
A typical LC-MS/MS method for the quantification of cethromycin would involve protein precipitation from the biological sample, followed by chromatographic separation and detection. nih.govthermofisher.com The concentration of cethromycin in the sample is determined by comparing the peak area ratio of cethromycin to that of the known amount of this compound added. biopharmaservices.com
Biological matrices are inherently complex and can significantly impact the ionization of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. waters.commedipharmsai.com This can lead to either suppression or enhancement of the signal, resulting in inaccurate and irreproducible measurements. waters.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. kcasbio.comwaters.com
Since this compound co-elutes with cethromycin from the LC column and experiences the same matrix effects, any variation in the ionization of cethromycin is mirrored by a proportional variation in the ionization of this compound. kcasbio.com By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively normalized, leading to a significant improvement in the accuracy and reproducibility of the assay. nih.gov
Table 2: Representative Bioanalytical Method Validation Data Using a Stable Isotope-Labeled Internal Standard
The following table illustrates typical performance characteristics of an LC-MS/MS assay for a drug in human plasma when a deuterated internal standard is used, demonstrating the high level of accuracy and precision achievable.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±8% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | 85-105% |
| Matrix Effect (%CV) | ≤ 15% | < 5% |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration. This data is representative and based on typical validation results for bioanalytical methods employing stable isotope-labeled internal standards. thermofisher.comnih.gov
Elucidation of Fragmentation Mechanisms via Deuterium Labeling
In the field of mass spectrometry, understanding how a molecule fragments upon ionization is crucial for its structural elucidation. Deuterium labeling, as employed in this compound, is a key strategy for unraveling these complex fragmentation pathways. When a molecule is analyzed by mass spectrometry, it often breaks apart into smaller, charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule, but interpreting it can be challenging.
By strategically replacing hydrogen atoms with deuterium, researchers can trace the location of these labels in the resulting fragments. nih.gov Since deuterium adds one mass unit per atom compared to hydrogen, any fragment containing a deuterium label will have its mass-to-charge ratio shifted accordingly. This allows scientists to pinpoint which parts of the original molecule are retained in each fragment. This method is particularly valuable for complex molecules like macrolide antibiotics. nih.gov For instance, studies on various macrolides have utilized deuterium exchange with deuterated water (D₂O) to clarify fragmentation behaviors, helping to distinguish between different analogs and identify metabolites or degradation products. nih.gov The patterns of deuterium incorporation into different fragment ions reveal the specific bonds that are broken and the rearrangement mechanisms that occur during collision-induced dissociation, providing a detailed map of the molecule's fragmentation logic. nih.govosu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamic behavior of molecules in solution. springernature.com The use of isotopically labeled compounds like this compound and deuterated solvents is central to the success of these studies.
Use of Deuterated Solvents (D₂O, Deuterated Chloroform) in Macrolide Structural Studies
When performing proton (¹H) NMR spectroscopy, the signals from hydrogen atoms in the solvent can overwhelm the signals from the actual sample molecule, making the spectrum difficult or impossible to interpret. magritek.com Deuterated solvents, such as deuterium oxide (D₂O) and deuterated chloroform (B151607) (CDCl₃), are essential reagents in NMR because the deuterium nucleus does not produce signals in the ¹H NMR spectrum, thus providing a clear window to observe the sample's protons. myuchem.comlabinsights.nl
Beyond eliminating background signals, deuterated solvents serve two other critical functions. They provide a "lock" signal that the NMR instrument uses to stabilize the magnetic field, ensuring the accuracy and reproducibility of the data. myuchem.com They also help improve spectral resolution by reducing interference from proton exchange between the sample and the solvent. myuchem.com In macrolide research, solvents like deuterated chloroform are frequently chosen to mimic the conditions of a biological active site, which is crucial for understanding how the drug interacts with its target. mdpi.com The structural analysis of macrolides like Tylosin A and the conformational studies of Roxithromycin and Erythromycin (B1671065) A have been successfully conducted using deuterated chloroform. mdpi.comresearchgate.net
Conformation Determination of Cethromycin Analogues in Solution
The biological activity of a drug is intimately linked to its three-dimensional shape, or conformation, in solution. nih.gov NMR spectroscopy, combined with computational molecular modeling, is a powerful approach to determine the preferred conformations of flexible molecules like macrolide antibiotics. researchgate.net By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), which reveal the proximity of atoms in space, researchers can piece together the molecule's spatial arrangement.
Characterization of Molecular Interactions
Understanding how a drug binds to its biological target is fundamental to pharmacology. NMR spectroscopy offers a suite of techniques to study these molecular interactions at an atomic level. nih.gov Saturation Transfer Difference (STD) NMR is particularly useful for this purpose. In an STD NMR experiment, a signal from the large target molecule (like a protein or ribosome) is selectively saturated. This saturation is transferred to any small molecule, such as an antibiotic, that is bound to it. By observing which protons on the antibiotic receive this saturation, researchers can identify the specific parts of the drug that are in close contact with the target, known as the binding epitope. nih.gov
This method has been successfully applied to macrolides like azithromycin (B1666446), oleandomycin, and telithromycin (B1682012) to map their interactions with proteins such as bovine serum albumin. nih.gov Furthermore, a combination of transferred NOESY and STD NMR experiments has been used to study the binding of azithromycin derivatives to the E. coli ribosome, confirming that they bind to the same pocket as erythromycin. mdpi.com These approaches, when applied to Cethromycin, can reveal precisely how it interacts with its ribosomal target, providing critical information for understanding its mechanism of action and for the design of new, more effective antibiotics.
| NMR Technique | Application in Macrolide Research | Information Gained |
| Proton (¹H) NMR | General structural elucidation | Provides information on the chemical environment of hydrogen atoms. |
| 2D ROESY/NOESY | Conformation determination in solution nih.gov | Identifies protons that are close to each other in space, revealing 3D structure. |
| STD NMR | Characterization of ligand-receptor interactions nih.govmdpi.com | Maps the binding epitope of the drug by identifying points of close contact with the target. |
| Transferred NOESY | Determining the conformation of a drug when bound to its target mdpi.com | Reveals the 3D structure of the ligand in its bound state. |
| ³¹P NMR | Studying interactions with cell membranes nih.gov | Observes specific interactions with the polar heads of phospholipids. |
Applications in Metabolic Pathway Research and Biochemical Tracing
In Vitro Studies of Cethromycin Metabolism Using Isotopic Labeling
Before a drug is approved, its metabolic fate—how it is absorbed, distributed, metabolized, and excreted (ADME)—must be thoroughly understood. nih.gov Stable isotope labeling is a cornerstone of modern drug metabolism research, allowing scientists to trace the journey of a drug and its byproducts through biological systems. nih.gov Using a labeled compound like this compound in in vitro systems, such as liver microsomes, provides a clear and unambiguous way to track its transformation.
Investigation of Protein Turnover and Drug-Protein Interactions
Stable isotope labeling is a powerful technique for studying the dynamics of proteins within a biological system. nih.gov In principle, a deuterated compound like this compound could be employed in studies of protein turnover and drug-protein interactions. Methodologies such as proteomics, often combined with mass spectrometry, utilize stable isotopes to quantify the synthesis and degradation rates of proteins. nih.gov
In a theoretical application, researchers could use this compound to explore its influence on the turnover rates of specific bacterial or host proteins. For instance, by exposing a bacterial culture to a medium containing a stable isotope-labeled amino acid in the presence and absence of this compound, scientists could measure changes in the incorporation of the labeled amino acid into newly synthesized proteins. This would provide insights into how the drug affects protein synthesis rates. However, no published studies have specifically reported using this compound for this purpose.
Similarly, investigating direct drug-protein interactions often involves techniques that can measure the binding affinity and kinetics between a compound and its protein target. nih.gov While Cethromycin is known to bind to the 50S subunit of the bacterial ribosome, there are no specific studies available that have used this compound to further probe this or other protein interactions.
Tracing of Cethromycin and its Metabolites in Experimental Systems
The use of stable isotope-labeled compounds is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. nih.gov The deuterium atoms in this compound serve as a stable isotopic tracer, allowing the molecule to be distinguished from its endogenous, non-labeled counterparts by mass spectrometry. nih.gov This enables precise tracking of the parent drug and its metabolites through a biological system. nih.gov
In a typical experimental setup, this compound would be administered to an in vitro or in vivo model. Samples (e.g., plasma, tissues, urine, feces) would then be collected over time and analyzed by liquid chromatography-mass spectrometry (LC-MS). semanticscholar.org The mass spectrometer can selectively detect the mass-to-charge ratio of this compound and any of its metabolites that retain the deuterium label. This approach allows for the elucidation of metabolic pathways, the identification of novel metabolites, and the quantification of the rate of formation and elimination of both the parent drug and its metabolic products.
While extensive pharmacokinetic studies have been conducted on the non-labeled form of Cethromycin, detailing its absorption, distribution, metabolism, and excretion, nih.govdrugbank.comcore.ac.uk there is no specific published research that has utilized this compound for these tracing purposes. Such studies would be valuable in providing a more detailed picture of its metabolic fate.
Below is a hypothetical data table illustrating the type of data that could be generated from an in vitro metabolism study using this compound with liver microsomes. It is important to note that this table is for illustrative purposes only and is not based on actual experimental data for this compound.
| Time (minutes) | This compound Concentration (µM) | Metabolite M1-d6 Concentration (µM) | Metabolite M2-d6 Concentration (µM) |
| 0 | 10.0 | 0.0 | 0.0 |
| 15 | 8.5 | 1.2 | 0.3 |
| 30 | 7.1 | 2.3 | 0.6 |
| 60 | 5.0 | 3.8 | 1.2 |
| 120 | 2.2 | 5.5 | 2.3 |
Computational and Theoretical Investigations of Cethromycin and Its Analogues
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as Cethromycin (B1668416), to its biological target. Docking predicts the preferred orientation and conformation of the molecule within the binding site and estimates the strength of the interaction, often expressed as a binding energy score. MD simulations provide a dynamic view, modeling the movements and interactions of the drug-receptor complex over time, which allows for a more detailed analysis of binding stability and the energetic contributions of various molecular components.
For Cethromycin and its analogues, the target is the 50S subunit of the bacterial ribosome. These simulations have consistently shown that ketolides bind within the nascent polypeptide exit tunnel (NPET). nih.gov A key study comparing Cethromycin (CET), Telithromycin (B1682012) (TEL), and the parent macrolide Erythromycin (B1671065) (ERY) found that while all three bind to the same region, the ketolides exhibit stronger binding. koreascience.kr Docking studies calculated the binding free energy (ΔG) for Telithromycin to be -14.76 kcal/mol and for Cethromycin to be -11.10 kcal/mol, both significantly more favorable than Erythromycin's ΔG of -9.16 kcal/mol. koreascience.kr This suggests that ketolides form a more stable complex with the ribosome, which correlates with their enhanced antibacterial activity. koreascience.kr
Table 1: Comparative Binding Free Energies from Molecular Docking This table displays the estimated binding free energies (ΔG) for Cethromycin and related compounds docked to the D. radiodurans 50S ribosomal subunit, as calculated in a comparative study. Lower energy values indicate more favorable binding.
| Compound | Class | Calculated Binding Free Energy (ΔG) in kcal/mol |
| Cethromycin | Ketolide | -11.10 |
| Telithromycin | Ketolide | -14.76 |
| Erythromycin A | Macrolide | -9.16 |
| Clarithromycin | Macrolide | -10.02 |
| Roxithromycin | Macrolide | -10.60 |
| Azithromycin (B1666446) | Azalide | -10.51 |
| Data sourced from a molecular docking study by Kamarulzaman et al. koreascience.kr |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing physicochemical properties and structural features (descriptors), QSAR models can predict the activity of novel, unsynthesized molecules. Pharmacophore modeling complements this by identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for optimal interaction with the biological target.
For ketolides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build comprehensive models that guide the design of new derivatives. researchgate.net These models create 3D contour maps that visualize regions where specific properties are predicted to influence activity. For instance, a CoMFA map might indicate that adding a bulky, electropositive group at a certain position on the ketolide scaffold would enhance ribosomal binding and antibacterial potency. Key structural features of ketolides that are analyzed in these models include:
The C3-keto group: Replacing the cladinose (B132029) sugar of erythromycin with a keto group is a defining feature of ketolides, which helps avoid the induction of certain resistance mechanisms. nih.gov
The C11/C12-carbamate side chain: This extension allows for additional interactions within the ribosomal tunnel, particularly with domain II of the 23S rRNA, strengthening the binding affinity. nih.gov
The nature of the alkyl-aryl moiety: Variations in this side chain significantly impact potency, and QSAR models can quantify the effects of modifying its size, shape, and electronic properties.
Pharmacophore models for ketolide binding to the ribosome typically include features corresponding to the key interaction points: a hydrogen bond acceptor for the 2'-hydroxyl of the desosamine (B1220255) sugar, hydrophobic features that align with the lactone ring, and additional acceptor/donor and aromatic features corresponding to the C11/C12 side chain that interacts with nucleotides like A752. nih.govnih.gov
Table 2: Representative Parameters in a 3D-QSAR Study for Ketolides This table outlines the typical components and statistical metrics used in CoMFA and CoMSIA, the 3D-QSAR methods applied to understand the structure-activity relationships of ketolide antibiotics.
| Parameter | Description | Typical Value/Interpretation |
| Training Set | A group of molecules with known activities used to build the model. | Typically 20-30 diverse ketolide analogues. |
| Test Set | A separate group of molecules used to validate the model's predictive power. | Typically 5-10 analogues not used in training. |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, derived from cross-validation. | A value > 0.5 is generally considered indicative of a good predictive model. |
| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | Values are typically high (>0.9), but can be misleading without a good q². |
| r²_pred (Predictive r²) | A measure of the model's ability to predict the activity of the external test set. | A value > 0.6 is desirable for confirming the model's external predictability. |
| CoMFA Fields | Calculates steric (shape) and electrostatic (charge) fields around the molecules. | Contour maps show where bulky/compact or positive/negative charge is favored. |
| CoMSIA Fields | In addition to steric and electrostatic, calculates hydrophobic, and H-bond donor/acceptor fields. | Provides a more detailed map of favorable and unfavorable property distributions. |
Predictive Modeling for Drug Discovery and Optimization
Predictive modeling in drug discovery utilizes computational strategies to screen and prioritize candidate molecules before committing to costly and time-consuming synthesis and laboratory testing. This rational design approach significantly accelerates the development of new drugs by focusing resources on compounds with the highest probability of success.
This strategy has been effectively applied to the design of macrolide and ketolide derivatives to overcome antibiotic resistance. In one such approach, a large library of virtual acylide derivatives was designed and then prioritized through a multi-stage computational filter. This predictive workflow involved:
Initial Design: Creating a virtual library of new analogues by modifying the core scaffold of an existing antibiotic.
Computational Screening: Evaluating the virtual library using a series of predictive models. Candidates were first screened for drug-like properties such as predicted solubility and membrane permeability.
Binding Affinity Prediction: The remaining candidates were then subjected to molecular docking simulations to predict their binding affinity for the bacterial ribosome.
Prioritization and Synthesis: Only the compounds that successfully passed all computational filters and showed high predicted binding affinity were selected for chemical synthesis.
This process led to the identification of a novel candidate that was not only synthetically more accessible but also exhibited higher solubility and binding affinity to the ribosome than Telithromycin. nih.gov Subsequent in vitro and in vivo testing confirmed the predictions, with the best compound showing up to 56 times more activity against resistant pathogens than the parent drug. nih.gov This success demonstrates the power of predictive modeling to efficiently optimize existing antibiotic scaffolds and generate potent new drug candidates.
Table 3: Example of a Predictive Modeling Workflow for Macrolide Optimization This table outlines the sequential filtering process used in a rational design study to discover novel macrolide derivatives with enhanced activity against resistant bacteria.
| Stage | Computational Method | Purpose | Outcome |
| 1. Virtual Library Generation | Combinatorial Chemistry | Design a large, diverse set of potential drug candidates based on a known macrolide scaffold. | Creation of thousands of virtual molecules. |
| 2. ADME/Tox Filtering | QSPR Models | Predict properties like solubility, membrane permeability, and potential toxicity to eliminate non-drug-like molecules. | Reduction of the library to candidates with favorable pharmacokinetic profiles. |
| 3. Target Binding Prediction | Molecular Docking | Estimate the binding affinity of the filtered candidates to the bacterial ribosome. | Ranking of candidates based on predicted binding energy. |
| 4. Final Candidate Selection | Scoring & Analysis | Select a small number of the top-ranked candidates for chemical synthesis and experimental validation. | Prioritization of the most promising molecules for laboratory testing. |
| Based on the rational design strategy described by K-M. Bergbis et al. nih.gov |
In Silico Analysis of Macrolide-Ribosome Interactions
In silico analysis provides an atomic-level view of how macrolides and ketolides interact with the bacterial ribosome, explaining their mechanism of action and the structural basis for the improved activity of newer generations like Cethromycin. These studies confirm that the binding site is located within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit, primarily composed of 23S ribosomal RNA (rRNA).
The interaction is multifaceted. The desosamine sugar, common to both macrolides and ketolides, forms a critical hydrogen bond with the nucleotide A2058 in domain V of the 23S rRNA. This interaction is a primary anchor for the drug. Classical macrolides like Erythromycin possess a cladinose sugar at the C3 position, which can induce the expression of erm resistance genes that methylate A2058, reducing drug affinity. Ketolides, including Cethromycin, lack this cladinose sugar and have a C3-keto group instead. This modification prevents the induction of this resistance mechanism and contributes to their effectiveness against many macrolide-resistant strains. nih.gov
The most significant enhancement in ketolides comes from the C11/C12 alkyl-aryl side chain. This extension reaches further into the ribosomal tunnel, establishing a second critical contact point with hairpin 35 in domain II of the 23S rRNA. nih.gov In silico models show this side chain making key van der Waals and hydrophobic contacts with nucleotides such as A752. nih.gov This dual-domain binding anchors the ketolide more firmly in the tunnel, leading to a much higher binding affinity compared to older macrolides that interact primarily with domain V. researchgate.net This stronger, bivalent interaction is a key reason for the potent activity of Cethromycin against bacteria that have developed resistance to Erythromycin.
Table 4: Key Ribosomal Interactions for Macrolides vs. Ketolides This table compares the crucial interaction points within the 23S rRNA of the bacterial ribosome for classical macrolides and newer ketolides, as revealed by in silico analyses.
| Structural Moiety | Interacting Ribosomal Component | Type of Interaction | Significance |
| Desosamine Sugar (Both Classes) | A2058 (Domain V) | Hydrogen Bond | Primary anchor point for all macrolide/ketolide binding. |
| Lactone Ring (Both Classes) | Hydrophobic pocket of NPET | van der Waals / Hydrophobic | Orients the drug within the ribosomal exit tunnel. |
| Cladinose Sugar (Macrolides only) | Near A2058/A2059 (Domain V) | Steric/Hydrophobic | Can induce erm-mediated resistance; absent in ketolides. |
| C3-Keto Group (Ketolides only) | N/A (replaces cladinose) | N/A | Avoids induction of erm resistance genes. |
| C11/C12 Alkyl-Aryl Side Chain (Ketolides only) | A752, U2609 (Domain II) | van der Waals / Hydrophobic | Forms a second contact point, significantly increasing binding affinity and overcoming resistance. |
Future Directions and Emerging Research Avenues for Cethromycin D6
Development of Novel Isotopic Labeling Strategies for Complex Chemical Compounds
The synthesis of Cethromycin-d6 itself is a testament to the advancements in isotopic labeling of complex molecules. Future research in this area is poised to refine and expand upon these strategies, aiming for greater precision, efficiency, and versatility. The development of novel isotopic labeling strategies for compounds as structurally intricate as this compound could involve several key areas of innovation.
Another avenue of development lies in the use of biocatalysis for isotopic labeling. Employing enzymes to catalyze the incorporation of deuterium (B1214612) could offer unparalleled regio- and stereoselectivity, yielding precisely labeled this compound variants that are difficult to access through traditional chemical synthesis. This approach would not only enhance the precision of isotopic labeling but also align with the growing demand for more sustainable and environmentally friendly chemical processes.
The following table outlines potential novel isotopic labeling strategies applicable to complex molecules like this compound:
| Strategy | Description | Potential Advantages |
| Late-Stage Functionalization | Introduction of deuterium in the final steps of synthesis. | Increased efficiency, access to diverse labeling patterns. |
| Site-Selective C-H Activation | Targeted deuteration of specific C-H bonds. | Precise probing of molecular interactions. |
| Biocatalytic Labeling | Use of enzymes to incorporate isotopes. | High regio- and stereoselectivity, green chemistry. |
| Flow Chemistry Synthesis | Continuous manufacturing process for labeled compounds. | Improved scalability, safety, and consistency. |
Integration of this compound Research with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of stable isotope labeling with advanced "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to understanding the global physiological effects of a drug. This compound can serve as a valuable tracer in these studies to delineate the metabolic fate of the drug and its impact on cellular pathways.
In the context of metabolomics, this compound can be used in stable isotope tracing experiments to follow the biotransformation of the antibiotic within a biological system. By tracking the deuterated fragments of the molecule, researchers can identify novel metabolites and gain a more comprehensive understanding of its metabolic pathways. This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug metabolism.
In proteomics, this compound can be employed in techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify changes in protein expression in response to drug treatment. By comparing the proteomes of cells treated with labeled versus unlabeled cethromycin (B1668416), researchers can identify proteins whose expression levels are altered by the drug. This can provide insights into the drug's mechanism of action, as well as potential off-target effects.
The synergy between this compound and omics technologies is summarized in the table below:
| Omics Technology | Application with this compound | Research Insights |
| Metabolomics | Tracing the metabolic fate of the drug. | Identification of metabolites, elucidation of metabolic pathways. |
| Proteomics | Quantifying changes in protein expression. | Understanding mechanism of action, identifying off-target effects. |
| Transcriptomics | Assessing changes in gene expression. | Revealing the genetic response to the drug. |
Exploration of New Molecular Targets and Pathways through Isotopic Probing
While the primary target of cethromycin is the bacterial ribosome, isotopic probing with this compound can facilitate the exploration of secondary molecular targets and pathways. The altered physicochemical properties of the deuterated compound, such as a stronger C-D bond compared to a C-H bond (the kinetic isotope effect), can be leveraged to stabilize drug-target interactions, making them easier to detect and characterize.
One potential application is in photoaffinity labeling experiments. A this compound molecule could be functionalized with a photoreactive group, and upon UV irradiation, it would covalently bind to its target proteins. The deuterium label would then serve as a unique mass signature for identifying the cross-linked peptides by mass spectrometry, aiding in the precise mapping of the binding site.
Furthermore, this compound can be used in nuclear magnetic resonance (NMR) spectroscopy studies to probe its interactions with biological macromolecules. Deuterium NMR can provide valuable information about the dynamics and conformation of the drug when bound to its target. This can help in understanding the structural basis of its activity and in the rational design of new, more potent analogs.
Advancements in High-Throughput Screening and Chemical Biology Applications
In the realm of high-throughput screening (HTS), this compound can be utilized as an internal standard for quantitative assays, improving the accuracy and reproducibility of screening results. Its distinct mass compared to the unlabeled compound allows for precise quantification by mass spectrometry, even in complex biological matrices.
In chemical biology, this compound can serve as a probe to study the mechanisms of antibiotic resistance. For instance, it can be used to investigate the kinetics of drug efflux pumps, which are a major cause of antibiotic resistance. By comparing the efflux rates of labeled and unlabeled cethromycin, researchers can gain insights into the substrate specificity and mechanism of these pumps.
Moreover, the development of this compound-based probes, such as fluorescently tagged or biotinylated derivatives, would enable a wide range of chemical biology applications. These probes could be used for visualizing the subcellular localization of the drug, for identifying its binding partners through pull-down assays, and for studying its mechanism of action in living cells.
The table below highlights the potential applications of this compound in these advanced research areas:
| Research Area | Application of this compound | Potential Outcome |
| High-Throughput Screening | Internal standard for quantitative assays. | Improved accuracy and reproducibility of screening data. |
| Chemical Biology | Probe to study drug efflux pumps. | Understanding mechanisms of antibiotic resistance. |
| Probe Development | Fluorescent or biotinylated derivatives. | Visualization of drug localization and identification of binding partners. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
